Nutlin-3

Übersicht

Beschreibung

Nutlin-3 is a small-molecule inhibitor that specifically targets the interaction between the mouse double minute 2 homolog (MDM2) and the tumor suppressor protein p53. By disrupting this interaction, this compound stabilizes and activates p53, leading to the induction of cell cycle arrest and apoptosis in cancer cells that retain wild-type p53 . This compound has garnered significant attention in cancer research due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Nutlin-3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin:

Krebsforschung: This compound wird ausgiebig auf sein Potenzial zur Behandlung von Krebsarten untersucht, die wildtypisches p53 behalten, indem es Apoptose und Zellzyklusarrest induziert

Biologische Studien: Es wird verwendet, um den p53-Signalweg und seine Rolle in zellulären Prozessen wie DNA-Reparatur, Apoptose und Seneszenz zu untersuchen.

Arzneimittelentwicklung: This compound dient als Leitverbindung für die Entwicklung neuer MDM2-Inhibitoren mit verbesserter Wirksamkeit und Sicherheitsprofilen.

Immuntherapie: Jüngste Studien haben seine Rolle bei der Steigerung der natürlichen Killerzell-vermittelten Tötung von Krebszellen untersucht.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an die p53-Bindungstasche von MDM2 bindet und so die Interaktion zwischen MDM2 und p53 verhindert. Dies führt zur Stabilisierung und Aktivierung von p53, was wiederum die Transkription von Genen induziert, die an Zellzyklusarrest und Apoptose beteiligt sind . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören:

Wirkmechanismus

Target of Action

Nutlin-3 is a small molecule inhibitor that primarily targets the p53-MDM2 interaction . MDM2 (mouse double minute 2 homologue) is a key negative regulator of the p53 tumor suppressor protein .

Mode of Action

this compound competes for binding sites in the N-terminus of the MDM2 protein and p53 (Phe19, Trp23, Leu26), effectively blocking the binding between MDM2 and p53 . This disruption reduces the degradation of p53, leading to its stabilization and activation .

Biochemical Pathways

The disruption of the MDM2-p53 interaction by this compound leads to the activation of the p53 pathway in p53 wild-type cells . This activation results in various downstream effects, including the induction of cellular stress responses . This compound also enhances the acetylation of p53, histones, and heat shock proteins, which may modulate this compound sensitivity in acute myeloid leukemia .

Pharmacokinetics

It’s known that this compound binds preferentially to the p53-binding pocket of mdm2, leading to the stabilization of p53 .

Result of Action

The primary result of this compound’s action is the induction of a growth-inhibiting state called senescence in cancer cells . It also induces apoptosis of tumor cells, reverses the immunosuppressive microenvironment, and triggers immunogenic cell death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, this compound has been shown to radiosensitize laryngeal carcinoma cells harboring wild-type p53 . Furthermore, the expression of heat shock proteins may participate in the modulation of this compound sensitivity .

Biochemische Analyse

Biochemical Properties

Nutlin-3 interacts with the MDM2 protein, which is a negative regulator of the tumor suppressor protein p53 . By binding to the p53-binding pocket of MDM2, this compound disrupts the interaction between MDM2 and p53, leading to the stabilization and activation of p53 . This interaction is crucial for the regulation of p53, which plays a key role in cell cycle progression, apoptosis, senescence, DNA repair, and metabolism .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In cells with wild-type p53, this compound can induce cell cycle arrest, apoptosis, and senescence . For instance, in human hepatocellular carcinoma cells, this compound has been shown to inhibit cell growth and colony formation . Moreover, this compound can enhance the expression of p53 in cells with wild-type p53 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction, and leading to the stabilization and activation of p53 . This results in the upregulation of p53 target genes, leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to induce significant DNA double-strand break (DSB) damage in cells . Over time, this leads to increased cell cycle arrest and significantly increased senescence .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit tumor growth and significantly increase survival . The effects of this compound vary with different dosages, with higher doses leading to more significant tumor growth inhibition .

Metabolic Pathways

This compound is involved in the p53 pathway, a crucial pathway in cell cycle regulation, apoptosis, and DNA repair . By inhibiting the interaction of p53 and MDM2, this compound allows the signaling function of the p53 pathway in cancer cells .

Transport and Distribution

It is known that this compound binds to the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction and leading to the stabilization and activation of p53 .

Subcellular Localization

The subcellular localization of this compound is not well defined. Given its mechanism of action, it is likely that this compound localizes to the nucleus where it can interact with MDM2 and p53 .

Vorbereitungsmethoden

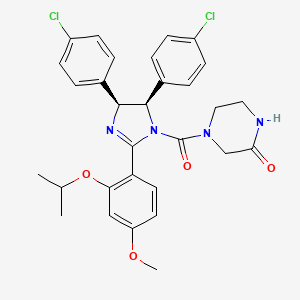

Synthetic Routes and Reaction Conditions: The synthesis of Nutlin-3 involves several key steps, starting with the formation of the imidazoline core. The process typically includes the following steps:

Formation of the Imidazoline Core: This is achieved through a condensation reaction between an aldehyde and an amine.

Introduction of Substituents: Various substituents are introduced to the imidazoline core through nucleophilic substitution reactions.

Final Assembly: The final product is obtained through a series of purification steps, including crystallization and chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield, purity, and cost-effectiveness. Industrial production would likely involve large-scale reactors, automated purification systems, and stringent quality control measures.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nutlin-3 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien sind halogenierte Verbindungen und Nucleophile. Die Bedingungen beinhalten typischerweise milde Temperaturen und Lösungsmittel wie Dichlormethan oder Ethanol.

Oxidationsreaktionen: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat können unter kontrollierten Bedingungen verwendet werden.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene Derivate von this compound mit unterschiedlichen funktionellen Gruppen liefern, während Oxidations- und Reduktionsreaktionen die vorhandenen funktionellen Gruppen modifizieren können .

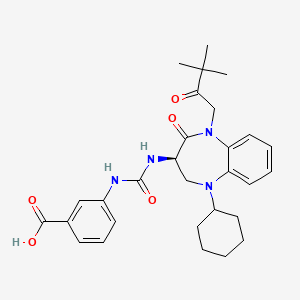

Vergleich Mit ähnlichen Verbindungen

Nutlin-3 gehört zu einer Klasse von Verbindungen, die als MDM2-Inhibitoren bekannt sind. Zu den ähnlichen Verbindungen gehören:

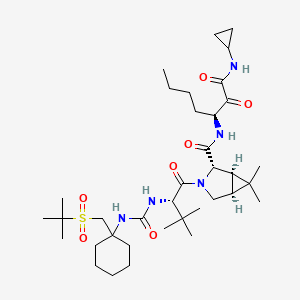

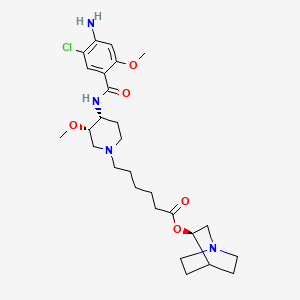

RG7112: Ein Derivat von this compound, das in klinische Studien für verschiedene Krebsarten übergegangen ist.

Idasanutlin (RG7388): Ein weiteres Derivat mit verbesserten pharmakokinetischen Eigenschaften und Wirksamkeit.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seines spezifischen Wirkmechanismus und seiner Fähigkeit, Krebszellen mit wildtypischem p53 selektiv anzugreifen. Seine Rolle als Leitverbindung hat den Weg für die Entwicklung potenterer und selektiverer MDM2-Inhibitoren geebnet .

Eigenschaften

CAS-Nummer |

548472-68-0 |

|---|---|

Molekularformel |

C60H60Cl4N8O8 |

Molekulargewicht |

1163.0 g/mol |

IUPAC-Name |

4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one |

InChI |

InChI=1S/2C30H30Cl2N4O4/c2*1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h2*4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37) |

InChI-Schlüssel |

GBBSJAZVCWRGRH-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |

Isomerische SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |

Kanonische SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl.CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |

Aussehen |

Solid powder |

Key on ui other cas no. |

675576-98-4 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

nutlin 3 nutlin-3 nutlin-3A nutlin-3B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

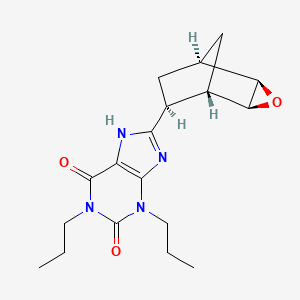

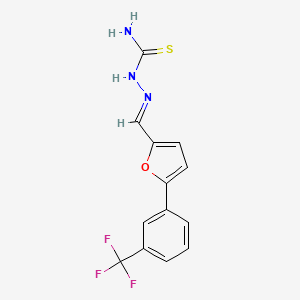

Feasible Synthetic Routes

Q1: What is the primary molecular target of Nutlin-3?

A1: this compound specifically targets Murine double minute 2 (MDM2), a key negative regulator of the tumor suppressor protein p53. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with MDM2?

A2: this compound binds to MDM2 within the p53-binding pocket, effectively blocking the interaction between MDM2 and p53. This prevents MDM2-mediated ubiquitination and degradation of p53, leading to p53 stabilization and activation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: What are the downstream effects of this compound mediated MDM2 inhibition?

A3: this compound-mediated inhibition of MDM2 leads to the activation of the p53 pathway, resulting in various cellular responses, including:

- Cell cycle arrest: p53 activation upregulates p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest primarily at the G1/S checkpoint. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Apoptosis: p53 induces the expression of pro-apoptotic proteins like Bax, Puma, and Noxa, tipping the balance towards programmed cell death. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Senescence: this compound can induce cellular senescence, a state of irreversible growth arrest, in some cancer cells. []

Q4: How do structural modifications of this compound affect its activity?

A5: Research with this compound enantiomers, Nutlin-3a and Nutlin-3b, revealed that both can interfere with P-glycoprotein (P-gp)-mediated drug efflux, while only Nutlin-3a retains potent MDM2 inhibitory activity. [] This highlights the importance of specific structural features for different aspects of this compound activity.

Q5: Can you explain the stereoselective affinity of this compound isomers for MDM2?

A6: Brownian dynamics simulations suggest that the preferential binding of MDM2 to Nutlin-3a over its diastereoisomer, trans-Nutlin-3a, is due to differences in the stability of the encounter complex, an intermediate state formed before the final complex. This highlights the importance of kinetic factors in addition to the thermodynamics of the final bound state. []

Q6: What types of cancer cells have shown sensitivity to this compound in vitro?

A6: this compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines harboring wild-type p53, including:

- Gastric carcinoma [, ]

- Hepatocellular carcinoma []

- Nasopharyngeal carcinoma []

- Ovarian carcinoma [, ]

- Prostate carcinoma [, ]

- Rhabdomyosarcoma []

- Acute lymphoblastic leukemia [, , ]

- B-cell chronic lymphocytic leukemia [, , , ]

- Mantle cell lymphoma [, ]

- Cutaneous T-cell lymphoma []

Q7: Has this compound shown efficacy in in vivo models?

A7: Yes, this compound has demonstrated anti-tumor activity in various in vivo models, including:

- Xenograft models of gastric cancer, where it reduced tumor growth and induced apoptosis. []

- Medulloblastoma xenografts in mice, where it inhibited tumor growth and prolonged survival. []

- A JVM-2-derived xenograft mouse model, where this compound loaded nanoparticles reduced subcutaneous tumor volume and promoted apoptosis. []

Q8: What are the known mechanisms of resistance to this compound?

A9: The most common mechanism of resistance to this compound involves mutations in the TP53 gene, rendering the p53 protein dysfunctional and unresponsive to this compound-mediated stabilization. [, ] Additionally, research has shown that this compound resistant non-small cell lung cancer cells:

- Overexpress mutant p53 protein. []

- Exhibit increased migratory and invasive potential, potentially linked to epithelial-to-mesenchymal transition. []

- Upregulate immune checkpoints like PD-L1 and PD-L2, potentially contributing to immune evasion. []

Q9: How does this compound affect glucose homeostasis?

A10: Studies in mice have shown that this compound can impair glucose homeostasis and insulin secretion, potentially due to disrupted MDM2-p53 interaction's influence on glucose metabolism and pancreatic beta-cell function. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[2-(6-AMINO-9H-PURIN-9-YL)ETHYL]AMINO}-1-PENTANOL](/img/structure/B1676976.png)